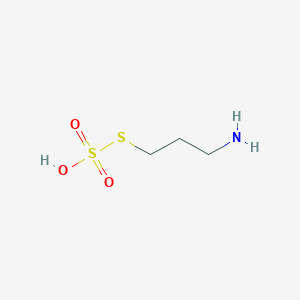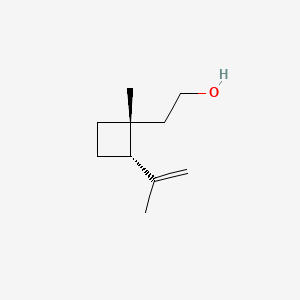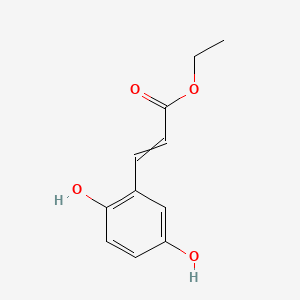
5'-Benzoylphosphoadenosine
Vue d'ensemble
Description
5’-Benzoylphosphoadenosine is a derivative of adenosine, a nucleoside composed of a nitrogenous base (adenine) attached to a ribose sugar and a phosphate group. In this compound, the 5’-hydroxyl group of adenosine is replaced by a benzoyl group, and the 3’-hydroxyl group is replaced by a phosphoric acid group. This molecule has gained interest in the scientific community due to its potential implications in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Benzoylphosphoadenosine can be achieved through several methods, including enzymatic phosphorylation, chemical phosphorylation, or enzymatic dephosphorylation. The most commonly used method is the chemical phosphorylation of adenosine with benzoyl chloride and triethylamine in anhydrous ethanol. This reaction typically involves the following steps:
- Dissolving adenosine in anhydrous ethanol.
- Adding benzoyl chloride and triethylamine to the solution.
- Stirring the mixture at room temperature for several hours.
- Purifying the product through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for 5’-Benzoylphosphoadenosine are not well-documented, the general approach would involve scaling up the chemical phosphorylation process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Benzoylphosphoadenosine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce adenosine monophosphate (AMP) and benzoate.
Oxidation and Reduction:
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and mild acidic or basic conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction may require catalysts or specific solvents.
Major Products Formed
Hydrolysis: Produces adenosine monophosphate (AMP) and benzoate.
Substitution: The products depend on the nucleophile used, resulting in various substituted adenosine derivatives.
Applications De Recherche Scientifique
5’-Benzoylphosphoadenosine has several applications in scientific research, including:
Cancer Research: It has been investigated as a potential anticancer agent in vitro and in vivo.
Virology: The compound has shown potential as an antiviral agent against several viruses.
Immunology: It is used in studies related to immune response modulation.
Biochemistry: The compound serves as a tool for studying enzyme mechanisms and nucleotide interactions.
Mécanisme D'action
The mechanism of action of 5’-Benzoylphosphoadenosine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by mimicking natural substrates, thereby interfering with enzymatic activity. For example, it can inhibit hydrolase enzymes that act on phosphorus-containing anhydrides . This inhibition can lead to the accumulation of specific metabolites, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Monophosphate (AMP): A naturally occurring nucleotide that serves as a precursor to 5’-Benzoylphosphoadenosine.
Adenosine Triphosphate (ATP): Another nucleotide that plays a crucial role in cellular energy transfer.
Nicotinamide Adenine Dinucleotide (NAD): A coenzyme involved in redox reactions.
Uniqueness
5’-Benzoylphosphoadenosine is unique due to the presence of the benzoyl group at the 5’-position, which imparts distinct chemical properties and biological activities. This modification allows the compound to interact differently with enzymes and receptors compared to its unmodified counterparts, making it a valuable tool in biochemical and pharmacological research.
Propriétés
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N5O8P/c18-14-11-15(20-7-19-14)22(8-21-11)16-13(24)12(23)10(29-16)6-28-31(26,27)30-17(25)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23-24H,6H2,(H,26,27)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJTVELTWZMHPG-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid](/img/structure/B1216591.png)

![6-Hydroxy-10,13-dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1216596.png)

![Benzo[h]quinoline-5,6-dione](/img/structure/B1216598.png)
![4-[[[(9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxymethyl]-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216599.png)




![[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate](/img/structure/B1216611.png)

![(2S,5S,9R,13R,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1216613.png)
![(8R,9S,13S,14S,17S)-6-iodo-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1216615.png)
